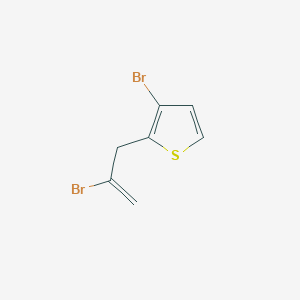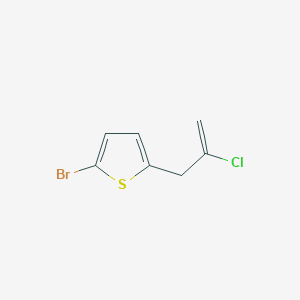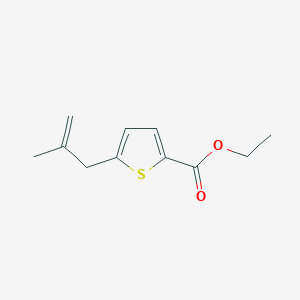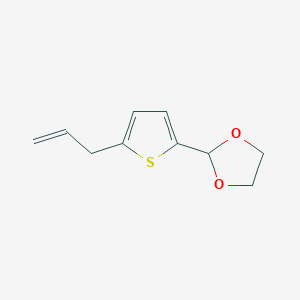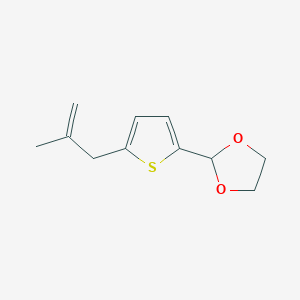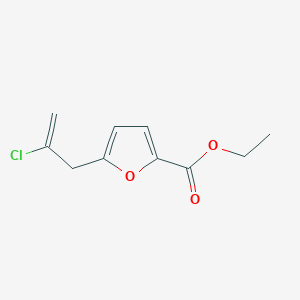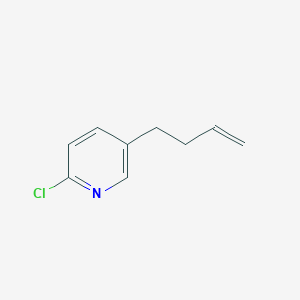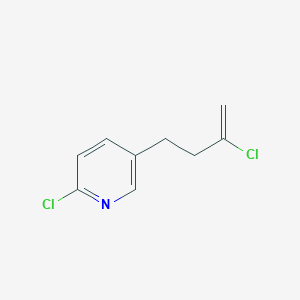
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene
Descripción general
Descripción
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene, also known as 2-BECFP, is an organic compound used in scientific research. It is a member of the class of compounds known as furanones, which are characterized by a five-membered ring structure with two oxygen atoms. 2-BECFP has been used in a variety of research applications, including as a fluorescent dye, an inhibitor of enzymes, and a ligand for metal ions.
Aplicaciones Científicas De Investigación
Synthesis of N-Pyrrolyl(furanyl)-Substituted Piperazines and Related Compounds
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene demonstrates utility in the synthesis of N-pyrrolyl(furanyl)-substituted piperazines, 1,4-diazepanes, and 1,4-diazocanes. This process exhibits high chemo- and regioselectivity, providing various examples with yields up to 96% (Mittersteiner et al., 2019).
Precursor in the Synthesis of Pyrazoles
This compound serves as a precursor in the synthesis of diverse pyrazoles, including 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles, through cyclocondensation reactions with hydrazine monohydrate in ethanol. The process allows for the formation of 3-ethoxymethyl-carboxyethyl ester pyrazoles and 3-aminomethyl-1H-pyrazole-5-carboxyethyl esters, showcasing a simple methodology with moderate to good yields (Martins et al., 2013).
Catalyst in Polymer Synthesis
It is used in the synthesis of novel trisubstituted ethylenes like ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates for copolymerization with styrene. This synthesis involves piperidine-catalyzed Knoevenagel condensation and results in copolymers characterized by various analytical techniques, indicating potential applications in polymer chemistry (Kharas et al., 2016).
Reactions with Malonate and Phenoxide Nucleophiles
In the presence of palladium catalysts, 2-bromo-1-propene derivatives engage in regioselective reactions with malonate nucleophiles. This reaction demonstrates the compound's reactivity and potential in complex organic synthesis (Organ et al., 2003).
Participating in Cycloaddition Reactions
This compound is active in cycloaddition reactions, forming novel structures like 7,8-disubstituted dispiro[2.0.2.2]octanes and (2+4) cycloaddition products with cyclopentadiene, furan, and 1,3-cyclohexadiene, highlighting its versatility in organic reactions (Bottini & Cabral, 1978).
Electrophilic Addition Reactions
It also facilitates electrophilic addition reactions with aldehydes, as seen in studies involving the synthesis of diols through reactions with 3-bromo-1-acetoxy-1-propene and indium powder (Lombardo et al., 2001).
In Conformational Analysis
The compound plays a role in the conformational analysis of substituted nitroethenes, aiding in understanding molecular orientation and configuration relevant to chemical and material sciences (Ishmaeva et al., 2007).
In Electrochemical Carbon-Skeleton Rearrangement
The compound shows promise in electrochemical carbon-skeleton rearrangement, catalyzed by hydrophobic vitamin B12, demonstrating its utility in synthetic organic electrochemistry (Murakami et al., 1985).
Propiedades
IUPAC Name |
ethyl 5-(2-bromoprop-2-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPZYRNYSLMGEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(5-ethoxycarbonyl-2-furanyl)-1-propene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




